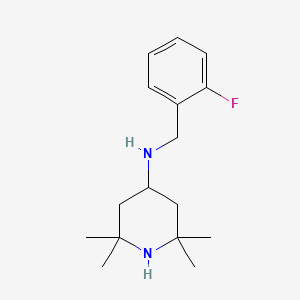

(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, or FPTMA, is an organic compound with a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Reactivity and Substitution Characteristics

- 2-Fluorotropone, a related compound, exhibits unique reactivity with amines like piperidine, showing distinct kinetic properties and substitution behavior compared to other tropones. This highlights the potential for (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in synthetic chemistry and drug design due to its distinct reactivity profile (Pietra & Cima, 1971).

Pharmacokinetics of Related Compounds

- Compounds structurally related to (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, such as specific anaplastic lymphoma kinase inhibitors, demonstrate the significance of understanding pharmacokinetics for therapeutic applications. These studies emphasize the importance of chemical stability and clearance rates in drug development (Teffera et al., 2013).

Synthesis and Labeling for Research

- The synthesis and labeling techniques for related neuroleptic agents, including those incorporating piperidine structures, are crucial for metabolic studies. These methods are directly applicable to the study of (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in various biological contexts (Nakatsuka et al., 1981).

Molecular Design for Atypical Antipsychotics

- The design and synthesis of butyrophenones with specific amines, including fluorobenzyl piperidine, contribute to the development of atypical antipsychotic drugs. These findings can guide the development of new therapeutics using (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (Raviña et al., 1999).

Radiolabeling for Receptor Studies

- Radiolabeling of piperidyl benzilates, including compounds with fluorobenzyl piperidine, facilitates in vivo studies of receptor interactions, highlighting the potential for similar applications in studying (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (Skaddan et al., 2000).

Mecanismo De Acción

Fluorobenzyl Compounds

Fluorobenzyl compounds are often used in medicinal chemistry due to the unique properties of fluorine. The presence of a fluorine atom can enhance the biological activity of a compound, improve its metabolic stability, and influence its lipophilicity, which can affect its ability to cross biological membranes .

Piperidines

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key structural motif in many pharmaceuticals and alkaloids. Piperidines can act as a base, similar to pyridine, but are more nucleophilic. They can potentially interact with a variety of biological targets, including receptors and enzymes .

Amines

Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. Amines are often involved in protein interactions, which could suggest that “(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” might interact with certain proteins in the body .

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2/c1-15(2)9-13(10-16(3,4)19-15)18-11-12-7-5-6-8-14(12)17/h5-8,13,18-19H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHFFBCXXNLYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)

![(1-Phenylpyrazol-4-yl) 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2563287.png)

![10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2563288.png)

![1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine](/img/structure/B2563298.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2563301.png)

![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2563304.png)